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molecular formula C14H11ClN2O2S B8815801 6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8815801
M. Wt: 306.8 g/mol
InChI Key: GPVHVKNIMBHRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156827B2

Procedure details

The synthesis was performed with reference to the known literature (Heterocycles, Vol. 30, p. 627, 1990). A solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (0.21 g, 1.4 mmol) obtained in Example A46, Step 2 in methylene chloride (10 mL) was successively added with sodium hydroxide (0.17 g, 4.2 mmol), and tetrabutylammonium hydrogensulfate (0.14 g, 0.42 mmol), and the mixture was stirred at room temperature. Then, the reaction mixture was added dropwise with a solution of tosyl chloride (0.32 g, 1.7 mmol) in methylene chloride (5 mL), and then the mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate, and then the resulting organic layer was successively washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with a mixed solvent of ethyl acetate and hexane to obtain 6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (0.39 g, 93%).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[OH-].[Na+].[S:13](Cl)([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14]>C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([S:13]([C:16]3[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=3)(=[O:15])=[O:14])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)NC=C2
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.14 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0.32 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic layer was successively washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with a mixed solvent of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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